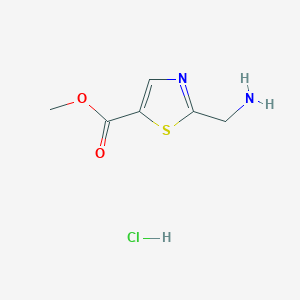

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride

CAS No.: 2126178-66-1

Cat. No.: VC5208878

Molecular Formula: C6H9ClN2O2S

Molecular Weight: 208.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126178-66-1 |

|---|---|

| Molecular Formula | C6H9ClN2O2S |

| Molecular Weight | 208.66 |

| IUPAC Name | methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-8-5(2-7)11-4;/h3H,2,7H2,1H3;1H |

| Standard InChI Key | BZACBQZTRRSLLE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(S1)CN.Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride features a thiazole ring substituted with an aminomethyl group at position 2 and a methyl ester at position 5, with a hydrochloride counterion stabilizing the amine group. The molecular formula is C₆H₉ClN₂O₂S, and its IUPAC name is methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride .

Table 1: Structural and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 208.67 g/mol | |

| SMILES | COC(=O)C1=CN=C(S1)CN.Cl | |

| InChI Key | YDDRFSAYNCONTJ-UHFFFAOYSA-N | |

| Predicted Collision Cross Section | 139.7–148.3 Ų (varies by adduct) |

The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in pharmacokinetic optimization . X-ray crystallography data remain unpublished, but computational models suggest a planar thiazole ring with the aminomethyl group adopting a staggered conformation .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a five-step sequence starting from 2-methylthiazole-5-carboxylic acid, as detailed in patent CN113943263A :

-

Esterification: Reaction with methanol and concentrated sulfuric acid yields methyl 2-methylthiazole-5-carboxylate (92% yield) .

-

Bromination: N-Bromosuccinimide (NBS) and AIBN in CCl₄ introduce dibromomethyl groups at position 2 (77°C, 12 hours) .

-

Single Reduction: Phosphite ester-mediated reduction selectively removes one bromine atom, forming 2-(bromomethyl)thiazole-5-carboxylate .

-

Double Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) protects the amine, improving intermediate stability .

-

Deprotection and Salt Formation: Hydrochloric acid in ethyl acetate removes Boc groups, yielding the hydrochloride salt (4 M HCl, 25°C, 12 hours) .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 92% |

| Bromination | NBS, AIBN, CCl₄, 77°C | 85% |

| Deprotection | 4 M HCl/EtOAc, 25°C | 95% |

This route achieves a total yield of 68% and avoids hazardous intermediates, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved solubility in polar solvents (e.g., water: 15 mg/mL; methanol: 50 mg/mL) compared to the free base (<5 mg/mL in water) . Stability studies indicate no degradation under ambient conditions for 6 months, though prolonged exposure to humidity induces ester hydrolysis .

Spectroscopic Data

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N thiazole) .

-

¹H NMR (D₂O): δ 3.90 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂NH₂), 8.10 (s, 1H, thiazole-H) .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 |

| Candida albicans | 10.0 | 20.0 |

Mechanistic studies suggest thiazole ring interaction with microbial DNA gyrase and cell wall synthases. The hydrochloride form’s enhanced bioavailability may improve in vivo efficacy, though clinical data are pending .

Anticancer Applications

In vitro assays reveal moderate cytotoxicity against cancer cell lines (IC₅₀: 25–30 µM). The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Structural analogs with modified ester groups show improved potency, highlighting avenues for derivatization .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists . For example, it is incorporated into candidates targeting rheumatoid arthritis and Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume